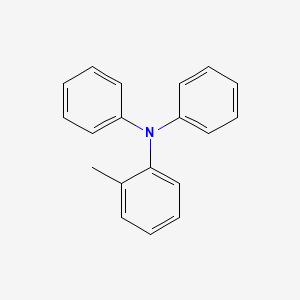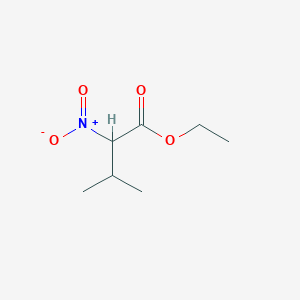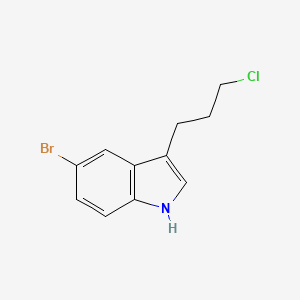
1-(4-hydroxy-3-propylphenyl)propan-1-one
概要
説明
1-(4-Hydroxy-3-propylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of propiophenone, characterized by the presence of a hydroxy group and a propyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-propylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-propylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 1-(4-Hydroxy-3-propylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed:
Oxidation: this compound can be converted to 1-(4-hydroxy-3-propylphenyl)propanoic acid.
Reduction: The compound can be reduced to 1-(4-hydroxy-3-propylphenyl)propan-1-ol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
科学的研究の応用
1-(4-Hydroxy-3-propylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(4-hydroxy-3-propylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(4-Hydroxyphenyl)propan-1-one: Lacks the propyl group, making it less hydrophobic.
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a propyl group, affecting its reactivity and solubility.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one: Has two methoxy groups, further altering its chemical properties.
Uniqueness: 1-(4-Hydroxy-3-propylphenyl)propan-1-one is unique due to the presence of both a hydroxy group and a propyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-(4-hydroxy-3-propylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-5-9-8-10(11(13)4-2)6-7-12(9)14/h6-8,14H,3-5H2,1-2H3 |
InChIキー |
AUTJPPNKNITORX-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC(=C1)C(=O)CC)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Ethylphenyl)methyl]benzoic acid](/img/structure/B8678405.png)

![1-[(2-Bromo-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B8678417.png)
![3-Chloro-2-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B8678421.png)










